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molecular formula C5H5F2IN2 B8650266 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole

Cat. No. B8650266
M. Wt: 258.01 g/mol
InChI Key: PGZMYAKTNHSYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

A stirred solution of NaHMDS in THF (1.0 M, 3.1 mL, 3.1 mmol) was cooled in an ice water bath under Ar. 3-iodo-1H-pyrazole (500 mg, 2.6 mmol) was added as a solution in DMF (1 mL), washing with additional DMF (2×1 mL). 1,1-difluoro-2-iodoethane (0.47 mL, 5.2 mmol) was added in one portion and the mixture was removed from the cold bath. After 1.25 h, the reaction mixture was diluted with water and EtOAc. The phases were separated, and the organic phase was washed with water and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel (0-15% EtOAc in hexanes) to provide 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole 7.02 (339 mg). Regiochemistry was assigned by NOE studies. LCMS-ESI+ (m/z): [M+H]+ calcd for C5H6F2IN2: 259.0; found: 258.2. 1H NMR (400 MHz, Chloroform-d) δ 7.29 (d, J=2.4 Hz, 1H), 6.46 (d, J=2.4 Hz, 1H), 6.06 (tt, J=55.4, 4.3 Hz, 1H), 4.45 (td, J=13.4, 4.3 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
1,1-difluoro-2-iodoethane
Quantity
0.47 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1COCC1.[I:16][C:17]1[CH:21]=[CH:20][NH:19][N:18]=1.[F:22][CH:23]([F:26])[CH2:24]I>CN(C=O)C>[F:22][CH:23]([F:26])[CH2:24][N:19]1[CH:20]=[CH:21][C:17]([I:16])=[N:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
3.1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=NNC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
1,1-difluoro-2-iodoethane
Quantity
0.47 mL
Type
reactant
Smiles
FC(CI)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with additional DMF (2×1 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was removed from the cold bath
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel (0-15% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
FC(CN1N=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 339 mg
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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